Product packaging for Oct-4-enedioic acid(Cat. No.:CAS No. 14277-16-8)

Oct-4-enedioic acid

Cat. No.: B083599
CAS No.: 14277-16-8
M. Wt: 172.18 g/mol
InChI Key: LQVYKEXVMZXOAH-OWOJBTEDSA-N
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Description

Significance of Dicarboxylic Acids in Biochemical and Synthetic Contexts

Dicarboxylic acids are organic compounds that contain two carboxyl groups (-COOH). guidechem.com This class of molecules is fundamental to life and industry. In biochemistry, dicarboxylic acids are key intermediates in major metabolic pathways. ontosight.ai For instance, the Krebs cycle, a central hub of cellular respiration, involves several dicarboxylic acids. Their roles extend to being precursors for the synthesis of essential molecules like amino acids. guidechem.com

In the realm of synthetic chemistry, dicarboxylic acids are crucial monomers for the production of a wide array of polymers, including polyamides (like nylon) and polyesters. researchgate.net The ability of the two carboxyl groups to react with other difunctional molecules, such as diamines and diols, allows for the formation of long polymer chains. This versatility has led to their use in manufacturing fibers, plastics, and resins. Furthermore, dicarboxylic acids and their derivatives are utilized in the production of lubricants, adhesives, and pharmaceuticals. guidechem.com

Historical Perspectives on the Study of Oct-4-enedioic Acid and its Isomers

Historically, the study of specific dicarboxylic acids has often been linked to their natural occurrence or their utility in high-value applications. This compound is a naturally occurring metabolite formed during the peroxisomal beta-oxidation of oleic acid, a common fatty acid found in many animal and vegetable fats. ontosight.ai Its presence in biological systems has made it a subject of interest in the study of fatty acid metabolism and related metabolic disorders. ontosight.ai

A significant milestone in the synthetic application of this compound derivatives came from the pharmaceutical industry. For example, stereoisomers of 2,7-diisopropylthis compound have been utilized as starting materials in the synthesis of Aliskiren, a medication used to treat high blood pressure. This application highlights the importance of the specific stereochemistry of the molecule in the design and synthesis of complex, biologically active compounds.

Current Research Landscape and Emerging Areas of Investigation

The current research landscape for this compound and other unsaturated dicarboxylic acids is characterized by a growing focus on sustainability and advanced applications in medicine and materials science.

A significant emerging area is the bio-based production of dicarboxylic acids. pathbank.org As concerns over fossil fuel dependence and environmental impact grow, researchers are developing microbial fermentation processes to produce dicarboxylic acids from renewable resources like sugars and plant oils. pathbank.org This approach offers a more sustainable alternative to traditional petrochemical-based production methods. These bio-based dicarboxylic acids are being explored as monomers for the creation of biodegradable plastics and polymers, contributing to a circular economy. researchgate.net

In the field of medicinal chemistry, derivatives of this compound continue to be investigated for their therapeutic potential. For instance, (4Z)-4-Octenedioic acid is used in the preparation of dimeric coumermycin A1 analogs, which are being studied as Hsp90 inhibitors for their potential as anticancer agents. chemicalbook.com The double bond in the this compound backbone provides a scaffold that can be functionalized to create molecules with specific biological activities.

Furthermore, the reactivity of the double bond in unsaturated dicarboxylic acids is being exploited to create novel polymers. While specific research on this compound in this area is emerging, related unsaturated dicarboxylic acids, such as octadec-9-enedioic acid, are being used to synthesize bio-based polyesters and polyamides. ocl-journal.orgresearchgate.netresearchgate.net These materials have potential applications in various sectors, from advanced textiles to biomedical devices. The presence of the double bond can also allow for post-polymerization modifications, enabling the fine-tuning of material properties.

Below is a data table summarizing the key properties of this compound and its isomers.

PropertyValueSource(s)
Chemical Formula C8H12O4 guidechem.comnih.gov
Molecular Weight 172.18 g/mol guidechem.comnih.gov
CAS Number (this compound, unspecified isomer) 14277-16-8 guidechem.com
CAS Number ((Z)-Oct-4-enedioic acid / cis-4-Octenedioic acid) 38561-68-1 chemicalbook.comnih.gov
CAS Number ((E)-Oct-4-enedioic acid / trans-4-Octenedioic acid) 48059-97-8
Melting Point ((Z)-isomer) 96-98 °C chemicalbook.comnih.gov
Melting Point ((E)-isomer) 175.5-176.5 °C guidechem.com
Boiling Point (Predicted) 373.1 °C guidechem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12O4 B083599 Oct-4-enedioic acid CAS No. 14277-16-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-oct-4-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c9-7(10)5-3-1-2-4-6-8(11)12/h1-2H,3-6H2,(H,9,10)(H,11,12)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQVYKEXVMZXOAH-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C=CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(=O)O)/C=C/CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14277-16-8, 48059-97-8
Record name Oct-4-enedioic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.685
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Acide 4-Octene-1,8-Dioique
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biochemical Pathways and Metabolic Significance of Oct 4 Enedioic Acid

Role as an Intermediate in Fatty Acid Metabolism

Oct-4-enedioic acid is a naturally occurring metabolite primarily involved in the breakdown of fatty acids, a process essential for energy production. ontosight.ai It emerges from the oxidation of unsaturated fatty acids within different cellular compartments.

Peroxisomal Beta-Oxidation of Unsaturated Fatty Acids

Peroxisomes are cellular organelles that play a crucial role in the metabolism of various molecules, including very long-chain fatty acids, branched-chain fatty acids, and dicarboxylic acids. nih.govnih.gov this compound is a known intermediate in the peroxisomal beta-oxidation of oleic acid. ontosight.ai This pathway involves the sequential shortening of the fatty acid chain by removing two-carbon units in the form of acetyl-CoA. ontosight.ainih.gov When the primary pathway for fatty acid oxidation in the mitochondria is overloaded or impaired, an alternative pathway called omega-oxidation becomes more active, leading to the formation of dicarboxylic acids. nih.govnih.govresearchgate.net These dicarboxylic acids are then further metabolized through peroxisomal beta-oxidation. nih.govnih.gov

Mitochondrial Beta-Oxidation Pathways

While peroxisomes are key in the initial breakdown of certain fatty acids, the resulting shorter-chain dicarboxylic acids can be further oxidized in the mitochondria. mdpi.com Mitochondrial beta-oxidation is the primary pathway for the breakdown of most fatty acids to produce energy. nih.govmdpi.com Dicarboxylic acids, including intermediates like this compound, can enter the mitochondria to be completely oxidized. mdpi.com Defects in the enzymes of the mitochondrial beta-oxidation pathway can lead to the accumulation of intermediate metabolites, including this compound. ontosight.ai

Acylcarnitine Derivatives and Transport Mechanisms

The transport of fatty acids and their intermediates across mitochondrial membranes is a critical step in their metabolism. This process involves the formation of acylcarnitine derivatives, which are facilitated by a series of enzymes and transporters.

Formation of Oct-4-enedioyl-CoA

Before this compound can be further metabolized or transported into the mitochondria, it must first be activated. This activation step involves its conversion to an acyl-CoA derivative called (4Z)-oct-4-enedioyl-CoA. This reaction is catalyzed by the enzyme long-chain-fatty-acid—CoA ligase 1, which attaches a Coenzyme A (CoA) molecule to the dicarboxylic acid.

Carnitine-Mediated Transport and Acylcarnitine Biosynthesis

Acylcarnitines are essential for transporting acyl groups, such as those from fatty acids and dicarboxylic acids, from the cytoplasm into the mitochondrial matrix for beta-oxidation. (4Z)-oct-4-enedioyl-CoA reacts with L-carnitine to form (4Z)-oct-4-enedioylcarnitine. This newly synthesized acylcarnitine is then transported across the inner mitochondrial membrane into the matrix by a specific carrier protein. Once inside the mitochondrial matrix, the acylcarnitine derivative is converted back to (4Z)-oct-4-enedioyl-CoA and L-carnitine. The regenerated (4Z)-oct-4-enedioyl-CoA can then enter the mitochondrial beta-oxidation pathway to be broken down into acetyl-CoA, which subsequently fuels the citric acid cycle for energy production.

Enzymatic Regulation of Carnitine Acyltransferase Systems

The transport of acyl groups into the mitochondria is tightly regulated by a system of carnitine acyltransferases. Carnitine O-palmitoyltransferase I (CPT1), located on the outer mitochondrial membrane, catalyzes the formation of the acylcarnitine from the acyl-CoA and carnitine. Carnitine O-palmitoyltransferase II (CPT2), located on the inner mitochondrial membrane, reverses this reaction, regenerating the acyl-CoA and carnitine within the mitochondrial matrix. The activity of these enzymes is crucial for controlling the rate of fatty acid oxidation.

Clinical Implications of this compound Metabolism

The metabolism of this compound, an intermediate in fatty acid metabolism, carries significant clinical weight, particularly in the context of inborn errors of metabolism. ontosight.ai The accumulation of this dicarboxylic acid in biological fluids can be a key indicator of underlying metabolic dysfunction. ontosight.ai

Association with Inherited Metabolic Disorders

Elevated levels of this compound and other related dicarboxylic acids are strongly associated with inherited disorders of fatty acid oxidation. ontosight.ai When the typical process of breaking down fatty acids for energy is impaired due to a genetic defect, alternative metabolic pathways are activated, leading to the production and accumulation of these unusual metabolites.

One of the most prominent disorders linked to elevated this compound is Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency . ebi.ac.uknih.gov MCAD deficiency is the most common inherited disorder of mitochondrial fatty acid β-oxidation. ebi.ac.uk In individuals with this condition, the enzyme responsible for breaking down medium-chain fatty acids is deficient. This blockage leads to a buildup of medium-chain fatty acids, which are then metabolized through alternative pathways, resulting in a disproportionate increase in the urinary excretion of unsaturated dicarboxylic acids, including isomers of octenedioic acid. ebi.ac.uk Research has identified increased levels of cis-4-octenedioic acid in patients with MCAD deficiency. ebi.ac.uk

Besides MCAD deficiency, the accumulation of this compound can also point to other metabolic issues, such as:

Defects in peroxisomal function: Peroxisomes are involved in the breakdown of very long-chain fatty acids and the synthesis of certain lipids. ontosight.ai

Other mitochondrial fatty acid β-oxidation disorders: A range of other enzyme deficiencies in this pathway can cause a similar buildup of fatty acid intermediates. ontosight.ai

These conditions can lead to severe clinical outcomes, including developmental delays and neurological symptoms, making early and accurate diagnosis critical for management. ontosight.ai

Inherited Metabolic DisorderAssociated MetaboliteMetabolic Pathway Affected
Medium-chain acyl-CoA dehydrogenase (MCAD) Deficiencycis-4-Octenedioic acidMitochondrial fatty acid β-oxidation
Peroxisomal Function DefectsThis compoundPeroxisomal fatty acid β-oxidation

Biomarker Significance in Diagnostic Metabolomics

The presence and concentration of this compound in urine and blood are of considerable diagnostic value. In the field of metabolomics, which involves the comprehensive study of small molecules (metabolites) in biological systems, this compound serves as a crucial biomarker. hmdb.ca

The identification of specific isomers, such as cis-4-octenedioic acid, through techniques like gas chromatography-mass spectrometry (GC-MS), is a key part of the diagnostic process for conditions like dicarboxylic aciduria. ebi.ac.uk Dicarboxylic aciduria, characterized by the increased excretion of dicarboxylic acids, is a hallmark of impaired fatty acid oxidation. ebi.ac.uk The detection of this compound and its isomers helps clinicians pinpoint the specific metabolic block. ontosight.aiebi.ac.uk For example, while a general increase in dicarboxylic acids is common in many fasting states, a disproportionate increase in unsaturated dicarboxylic acids like octenedioic acid is more specifically indicative of MCAD deficiency. ebi.ac.uk

The role of this compound as a biomarker is summarized below:

BiomarkerAssociated ConditionDiagnostic MethodSignificance
cis-4-Octenedioic acidMedium-chain acyl-CoA dehydrogenase (MCAD) DeficiencyGas Chromatography-Mass Spectrometry (GC-MS), Tandem Mass SpectrometryHelps differentiate MCAD deficiency from other causes of dicarboxylic aciduria. ebi.ac.uknih.govebi.ac.uk
This compound (general)Defects in fatty acid oxidation (mitochondrial or peroxisomal)Urine Organic Acid AnalysisIndicates a disruption in fatty acid metabolism, prompting further specific testing. ontosight.ai

Early diagnosis through the detection of these abnormal metabolite levels is essential for managing these metabolic disorders effectively. ontosight.ai

Advanced Synthetic Methodologies for Oct 4 Enedioic Acid and Its Derivatives

Chemoenzymatic Synthesis Approaches

Chemoenzymatic strategies combine the selectivity of biological catalysts with the efficiency of chemical reactions, offering a powerful approach for producing complex molecules like oct-4-enedioic acid.

Biotransformation Processes Utilizing Microbial Systems

Microbial systems, particularly yeast species like Candida tropicalis, have been effectively used for the biotransformation of fatty acids into dicarboxylic acids. actpac.eunih.gov This process leverages the natural metabolic pathways of the microorganisms. actpac.eu In a typical setup, the microbes are grown on a primary substrate for biomass formation, while a secondary substrate, which is not used for growth, is converted into the desired product. actpac.eu For instance, oleic acid can be biotransformed into 1,18-cis-octadec-9-enedioic acid by C. tropicalis. nih.gov This whole-cell biocatalysis approach is advantageous as it can be more selective and environmentally friendly than traditional chemical synthesis, which often suffers from low specificity and harsh reaction conditions. researchgate.net

The efficiency of this biotransformation can be influenced by various factors. For example, in the production of azelaic acid from nonanoic acid and its esters using C. tropicalis, a fed-batch process with continuous feeding of nonanoic acid led to a high titer and molar yield. acs.org This demonstrates the potential for developing sustainable biotransformation processes for various dicarboxylic acids. acs.org

Optimization of Reaction Conditions for Stereoselective Production

Optimizing reaction conditions is crucial for maximizing the yield and stereoselectivity of the desired product in biotransformation processes. Key parameters that are often manipulated include substrate feed rate, pH, and temperature.

In the production of 1,18-cis-octadec-9-enedioic acid using Candida tropicalis, the glucose feed rate was identified as a critical parameter. nih.gov High glucose concentrations led to the undesired incorporation of the oleic acid substrate into triacylglycerols, which were then stored in lipid bodies within the yeast cells. nih.govresearchgate.net By carefully controlling the molar ratio of glucose to oleic acid, lipid body formation was minimized, leading to a significant increase in product yield and volumetric productivity. nih.gov Specifically, a process with distinct growth and biotransformation phases, including a pH shift, was designed to optimize production. researchgate.net

The choice of substrate can also impact the process. While oleic acid led to lipid body formation under certain conditions, the use of medium-chain fatty acids did not show this phenomenon. nih.gov This highlights the importance of substrate selection in optimizing biotransformation efficiency.

**Table 1: Optimization of cis-ODA Production by *C. tropicalis***

Parameter Condition Outcome Reference
Glucose Feed Rate High Increased lipid body formation, lower product yield nih.gov
Glucose to Oleic Acid Molar Ratio Low (1.5) Marginal lipid body formation, peak volumetric productivity of 0.56 g/L/h, final titer of ~45 g/L, 70% yield nih.gov
pH Shift From 5.8 to 8.0 during growth phase Reduced oleic acid precipitation, more reliable process characterization researchgate.netresearchgate.net
Substrate Oleic Acid vs. Medium-Chain Fatty Acid Oleic acid led to lipid body formation, not observed with medium-chain fatty acids nih.gov

Organic Synthesis Routes to this compound Isomers

Purely organic synthesis provides an alternative to chemoenzymatic methods for producing isomers of this compound. These routes often offer greater control over the stereochemistry of the final product.

Stereocontrolled Synthesis of (E)-Oct-4-enedioic Acid

The synthesis of the (E)-isomer of this compound has been achieved through various organic reactions. One reported method involves a metathesis reaction. ambeed.com The general details for a synthesis are provided as follows: The reaction mixture is refluxed for 12 hours and then evaporated. The residue is dissolved in tetrahydrofuran, and sodium hydroxide (B78521) is added, followed by stirring for 24 hours. After evaporation, the residue is dissolved in dichloromethane (B109758) and washed with a sodium hydroxide solution. The aqueous layer is then acidified, and the product is extracted with ethyl acetate. ambeed.com

Synthesis of (Z)-Oct-4-enedioic Acid

The (Z)-isomer, also known as cis-4-octenedioic acid, has the CAS number 38561-68-1. pharmaffiliates.com A synthesis of (Z)-octadec-9-enedioic acid, a longer chain analogue, has been reported via a Wittig reaction between two fragments derived from the monomethyl ester of azelaic acid. researchgate.net Subsequent hydrolysis of the resulting dimethyl ester yields the diacid. researchgate.net This approach highlights the utility of classic organic reactions in achieving specific stereoisomers.

Strategies for Structural Functionalization and Derivatization

The dicarboxylic acid functionality and the double bond in this compound offer multiple sites for structural modification and derivatization. These modifications can be used to create a diverse range of molecules with tailored properties.

Ring-closing metathesis (RCM) is a powerful tool for creating cyclic structures from diene-containing molecules. escholarship.org This reaction has been used to synthesize cyclopentene (B43876) and cyclohexene (B86901) scaffolds from appropriate precursors. diva-portal.org For example, 2-acetylamino-7-benzoylamino-oct-4-enedioic acid dimethyl ester has been synthesized using standard solution-phase metathesis conditions. google.com

Other strategies for functionalization include electrochemical methods, which offer an environmentally friendly platform for molecular synthesis. acs.org For instance, electrochemical C-H functionalization has been used for the late-stage diversification of complex molecules. acs.org Furthermore, the double bond can undergo various reactions, such as epoxidation, which can be achieved with regio- and stereoselectivity using enzymatic catalysts. csic.es The resulting epoxides are versatile intermediates for further chemical transformations. The carboxylic acid groups can be converted into esters, amides, or other functional groups using standard organic chemistry techniques, allowing for the creation of a wide array of derivatives. acs.org

Sustainable Production from Renewable Resources

The shift towards a bio-based economy has spurred research into producing chemicals like unsaturated dicarboxylic acids from renewable sources such as plant oils and biomass. ieabioenergy.com This approach aligns with green chemistry principles by reducing reliance on fossil fuels and often allowing for milder reaction conditions. tandfonline.com

Biorefineries integrate biomass conversion processes to produce a spectrum of value-added products, including biofuels and platform chemicals. ieabioenergy.com Unsaturated dicarboxylic acids are key targets within these systems, with various strategies emerging for their synthesis from renewable feedstocks like vegetable oils, fatty acids, and lignocellulosic biomass. europa.euresearchgate.net

One prominent method involves the microbial fermentation of fatty acids. The yeast Candida tropicalis, for example, is capable of converting long-chain fatty acids and their derivatives into the corresponding α,ω-dicarboxylic acids through its ω-oxidation pathway. europa.eunih.gov An efficient production strategy for 1,18-cis-octadec-9-enedioic acid (a C18 unsaturated dicarboxylic acid) has been developed using C. tropicalis as a whole-cell biocatalyst to transform oleic acid. nih.gov In this process, optimizing parameters such as the glucose feed rate is crucial for maximizing productivity and yield, with demonstrated final titers of approximately 45 g/L. nih.govresearchgate.net

Microalgae oils are also a promising feedstock due to their unique fatty acid compositions, which can include polyunsaturated fatty acids not commonly found in traditional plant oils. rsc.org An approach utilizing oil from the diatom Phaeodactylum tricornutum has demonstrated the production of various dicarboxylic acid esters, including azelaic acid ester (C9) and suberic acid ester (C8), through a combination of metathesis and carbonylation reactions. rsc.org

Table 1: Examples of Biorefinery Production of Dicarboxylic Acids

FeedstockMicroorganism/ProcessKey Dicarboxylic Acid Product(s)Reference
Oleic AcidCandida tropicalis (Whole-cell biocatalyst)1,18-cis-octadec-9-enedioic acid nih.gov
Microalgae Oil (Phaeodactylum tricornutum)Butenolysis and Isomerizing AlkoxycarbonylationAzelaic acid ester, Suberic acid ester rsc.org
Long-chain alkanes, Fatty acidsYeast strains (e.g., Candida tropicalis)Long-chain dicarboxylic acids (C9-C22) europa.eu
Lignocellulosic BiomassCatalytic Oxidation (e.g., with chalcopyrite)C2-C4 dicarboxylic acids, Muconic acid researchgate.net

Olefin metathesis has become a powerful tool for converting renewable unsaturated fatty acids into valuable chemicals, including long-chain α,ω-dicarboxylic acids. researchgate.netd-nb.info The self-metathesis of an unsaturated fatty acid, such as oleic acid, yields a symmetrical long-chain unsaturated dicarboxylic acid and a corresponding alkene. researchgate.net This reaction is typically catalyzed by well-defined metal alkylidene complexes, most notably Grubbs catalysts, which exhibit high functional-group tolerance. researchgate.netuni-konstanz.de

Research has demonstrated the self-metathesis of fatty acids from various renewable oils, including soy, rapeseed, and tall oil, using a Grubbs catalyst under solvent-free conditions. researchgate.net For instance, the self-metathesis of oleic acid produces 1,18-octadec-9-enedioic acid. ocl-journal.org These reactions can achieve high conversions (>80%) and yields of the desired dicarboxylic acid products (>70% of theoretical). researchgate.net The use of ultrasound has been shown to accelerate these reactions, allowing for the conversion of oleic and erucic acids into their respective diacids in very short reaction times. ocl-journal.org This approach represents an efficient route to these compounds, which serve as important monomers for biodegradable polymers like polyesters and polyamides. researchgate.netresearchgate.net

Table 2: Metathesis for Dicarboxylic Acid Synthesis

Unsaturated Fatty Acid SubstrateCatalyst SystemKey Dicarboxylic Acid ProductYield/ConversionReference
Oleic AcidGrubbs II Catalyst1,18-octadec-9-enedioic acid~75% Yield ocl-journal.org
Erucic AcidGrubbs II Catalyst1,26-hexacos-13-enedioic acid58% Yield ocl-journal.org
Soy Fatty AcidsGrubbs Catalyst (0.01 mol%)Unsaturated C18-C22 diacids>80% Conversion researchgate.net
Undecenoic AcidGrubbs Catalyst [(PCy3)2Cl2Ru=CHPh]1,20-eicosanedioic acid (after hydrogenation)>99% Purity uni-konstanz.de

Biorefinery Approaches for Unsaturated Dicarboxylic Acids

Enzymatic Catalysis in Unsaturated Dicarboxylic Acid Production

Enzymatic catalysis offers high specificity and mild reaction conditions, making it an attractive approach for chemical synthesis. researchgate.net Multi-enzyme cascade reactions, in particular, have been developed for the production of value-added chemicals, including various dicarboxylic acids, from renewable feedstocks. researchgate.netsciepublish.com These biocatalytic cascades can shorten reaction times and reduce costs compared to multistep chemical syntheses. researchgate.net

Enoate reductases (ERs) are enzymes that catalyze the stereoselective reduction (hydrogenation) of activated carbon-carbon double bonds, typically those conjugated to an electron-withdrawing group like a carboxylate. researchgate.netnih.gov While their primary function is to produce saturated compounds from unsaturated precursors, they are a critical component in biosynthetic pathways that start with unsaturated molecules and aim for saturated products like adipic acid. researchgate.netrsc.org

A significant application of ERs is in the final step of bio-based adipic acid production. google.com Adipic acid is a major commodity chemical, and developing sustainable production routes from renewable resources is a key industrial goal. tandfonline.comgoogle.com In these pathways, precursors like muconic acid or 2-hexenedioic acid are synthesized from glucose, and an enoate reductase is then used for the final hydrogenation step to yield adipic acid. researchgate.netgoogle.com Researchers have demonstrated that ERs from various Clostridia species and Bacillus coagulans can effectively hydrogenate both 2-hexenedioic acid and muconic acid with high conversion rates and yields, both in vitro and in vivo. researchgate.netnih.gov This discovery of alkene hydrogenation activity in ERs is crucial for enabling an entirely biocatalytic route to adipic acid and other chemicals from renewable feedstocks. researchgate.net

Table 3: Enoate Reductases in Dicarboxylic Acid Synthesis

Enoate Reductase (Source)Unsaturated SubstrateSaturated ProductKey FindingReference
ERs from Clostridia and Bacillus coagulans2-Hexenedioic acidAdipic acidDemonstrated first enzymatic hydrogenation of this substrate to adipic acid. researchgate.netnih.gov
ERs from Clostridia and Bacillus coagulansMuconic acidAdipic acidHigh conversion rate and yield both in vivo and in vitro. researchgate.netrsc.org
EREDBC / EREDCA2-Hexenedioic acidAdipic acidEnzymes show significant oxygen tolerance, useful for industrial applications. researchgate.netgoogle.com

Biological Activities and Biomedical Research Applications of Oct 4 Enedioic Acid Derivatives

Investigation in Cellular and Organismal Models of Disease

Research utilizing derivatives of oct-4-enedioic acid has provided insights into potential new therapeutic strategies for complex diseases. These investigations have primarily centered on cancer and the development of specialized pharmacological agents.

Derivatives of this compound have been instrumental in the design of novel anti-cancer agents, particularly as inhibitors of Heat shock protein 90 (Hsp90). Hsp90 is a molecular chaperone crucial for the stability and function of numerous proteins that are essential for tumor cell growth and survival. nih.gov Consequently, inhibiting Hsp90 can disrupt multiple cancer-promoting signaling pathways simultaneously. nih.gov

In this context, (E)-oct-4-enedioic acid has been employed as a flexible linker to create dimeric inhibitors designed to target the Hsp90 homodimer. nih.gov Researchers have synthesized analogues of coumermycin A1, a natural dimeric inhibitor of Hsp90, by replacing its complex linker with simpler, flexible tethers like (E)-oct-4-enedioic acid. nih.gov This approach aims to produce more efficacious C-terminal inhibitors of Hsp90 with potential anti-proliferative activities against various cancer cell lines. nih.gov The accumulation of Hsp90 inhibitors in tumor cells compared to healthy tissues makes this a promising strategy for cancer treatment. unifi.it

Current scientific literature, based on available search results, does not indicate a direct role or significant investigation of this compound or its derivatives in the field of stem cell biology. Research in this area often focuses on the transcription factor Oct4 (octamer-binding transcription factor 4), a key regulator of pluripotency, which is a protein and distinct from the chemical compound this compound. nih.govnih.gov

Contributions to Cancer Research

Pharmacological Evaluation of Derivatives

The pharmacological assessment of this compound derivatives has led to the identification of compounds with specific and potent activities, notably as neuromuscular blockers and Hsp90 inhibitors.

(E)-oct-4-enedioic acid has been used as a central component in the synthesis of new neuromuscular blocking agents. researchgate.net Specifically, it has formed the inter-onium chain for bis-quaternary mivacurium (B34715) analogues. researchgate.net The goal of this research was to develop an ultra-short-acting neuromuscular blocker without the adverse cardiovascular effects associated with existing drugs. researchgate.net

In a study using cats as an organismal model, these (E)-oct-4-enedioate analogues were evaluated for their pharmacological profile. researchgate.netresearchgate.net The findings indicated that while these derivatives exhibited a faster onset and a much shorter duration of action compared to mivacurium, they also possessed a significantly narrower safety margin, with compromised cardiovascular and autonomic profiles. researchgate.net

Pharmacological Profile of (E)-oct-4-enedioate Neuromuscular Blocking Analogues researchgate.net
CharacteristicObservation Compared to Mivacurium
PotencyMuch lower
Onset of ActionFaster
Duration of ActionMuch shorter
Safety Margin (Cardiovascular/Autonomic)Considerably narrower

As mentioned previously, (E)-oct-4-enedioic acid serves as a linker in a series of dimeric Hsp90 inhibitors. nih.gov These compounds are analogues of coumermycin A1, which is known to target the C-terminal domain of Hsp90. nih.gov The development of these analogues was prompted by the promising anti-proliferative activity of coumermycin A1 and the success of modifying a related monomeric inhibitor, novobiocin. nih.gov

The strategy involved replacing the natural linker of coumermycin A1 with various synthetic tethers, including (E)-oct-4-enedioic acid, to explore how linker flexibility and length affect the ability to bind to both sites of the Hsp90 dimer simultaneously. nih.gov The resulting derivatives were evaluated for their efficacy as Hsp90 inhibitors, contributing to the search for more potent anti-cancer compounds. nih.gov

(E)-oct-4-enedioic Acid in Hsp90 Inhibitor Design nih.gov
Parent CompoundRole of (E)-oct-4-enedioic acidTherapeutic Goal
Coumermycin A1Flexible linker in dimeric analoguesDevelop more efficacious C-terminal Hsp90 inhibitors for cancer therapy

Development of Neuromuscular Blocking Agents

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds in drug discovery. For derivatives of this compound, SAR studies have provided valuable information in the context of both neuromuscular blocking agents and Hsp90 inhibitors.

In the development of neuromuscular blockers, research showed that structural modifications to the inter-onium chain, which was based on (E)-oct-4-enedioic acid, had profound effects. researchgate.net The data suggest that even minor changes to this chain or the onium centers lead to compounds where the desirable rapid and brief neuromuscular block is offset by a highly compromised cardiovascular safety profile. researchgate.net This indicates a strict structural requirement for maintaining a separation between efficacy and adverse effects in this class of drugs. researchgate.net

For the Hsp90 inhibitors, SAR studies explored three key regions of the coumermycin A1 analogues: the coumarin (B35378) core, the sugar moiety, and the linker. nih.gov By using (E)-oct-4-enedioic acid and other olefinic linkers, researchers could systematically evaluate how the nature of the tether influenced the anti-proliferative activity of the compounds. nih.gov These studies, along with modifications to the coumarin and sugar surrogate portions of the molecule, were aimed at elucidating the structural requirements for potent Hsp90 inhibition and developing more effective analogues. nih.gov

Elucidation of Molecular Determinants for Bioactivity

Understanding the relationship between the chemical structure of a molecule and its biological activity is fundamental to the development of new therapeutic agents. Research into derivatives of this compound has provided insights into the molecular features that govern their bioactivity, particularly in the context of neuromuscular blocking agents.

In a notable study, a series of bis-quaternary mivacurium analogues were synthesized using (E)-oct-4-enedioic acid as a key structural component. researchgate.net Mivacurium is a neuromuscular blocking drug, and the aim of this research was to identify new agents with an ultra-short duration of action and an improved cardiovascular safety profile. researchgate.net The (E)-oct-4-enedioate derivatives were compared with other analogues, including those with different inter-onium chains and modified onium centers. researchgate.net

The research revealed that the analogues derived from (E)-oct-4-enedioic acid exhibited a rapid onset of neuromuscular block and a much shorter duration of action compared to mivacurium. researchgate.net However, this desirable pharmacokinetic profile was accompanied by a narrower safety margin, with cardiovascular effects being observed at doses close to the effective dose for neuromuscular blockade. researchgate.net Specifically, the study highlighted that even minor structural modifications to the inter-onium chain, such as the introduction of the (E)-oct-4-enedioate linker, or to the onium centers themselves, can significantly compromise the cardiovascular and autonomic safety of the compounds in exchange for rapid and brief neuromuscular blocking action. researchgate.net

The key findings from this research are summarized in the table below:

Derivative TypePotency vs. MivacuriumOnset of ActionDuration of ActionCardiovascular Safety Margin
Acyclic AnaloguesLowerFasterShorterNarrower
(E)-oct-4-enedioate AnaloguesLowerFasterShorterNarrower
(E)-oct-4-enedithioate AnaloguesLowerFasterShorterNarrower

Rational Design of Novel Bioactive Scaffolds

The principles of rational drug design involve the deliberate creation of new molecules with a specific biological target and desired activity in mind. The structural features of this compound, including its defined length, rigidity due to the double bond, and bifunctional nature, make it an attractive building block for the construction of novel bioactive scaffolds. A prominent example of this is its use in the design of dimeric inhibitors for Heat Shock Protein 90 (Hsp90).

Hsp90 is a molecular chaperone that plays a critical role in the folding and stability of numerous client proteins, many of which are implicated in cancer progression. Consequently, Hsp90 has emerged as a key target for cancer therapy. While monomeric inhibitors of Hsp90 have been developed, the dimeric nature of the protein offers an opportunity for the design of bivalent inhibitors that can simultaneously engage both subunits, potentially leading to enhanced potency and selectivity.

In this context, researchers have utilized (E)-oct-4-enedioic acid as a linker to connect two inhibitor moieties, creating dimeric compounds that target the Hsp90 homodimer. nih.gov These efforts were inspired by the natural product coumermycin A1, a dimeric inhibitor of Hsp90. nih.gov The rational design process involved the systematic exploration of three key regions of the coumermycin A1 scaffold: the coumarin core, the sugar moiety, and the linker that tethers the two monomeric units. nih.gov

(E)-oct-4-enedioic acid was employed as an olefinic tether to investigate the effect of linker geometry and length on the anti-proliferative activity of the resulting dimers. nih.gov The design strategy also involved replacing the natural noviose sugar with simpler sugar surrogates and modifying the coumarin core to improve the inhibitory activity. nih.gov The synthesis of these novel dimeric compounds was achieved by coupling the modified coumarin-sugar surrogate units with the (E)-oct-4-enedioic acid linker. nih.gov

The biological evaluation of these rationally designed dimers revealed important structure-activity relationships. For instance, the anti-proliferative activities of the dimers were found to be influenced by the nature of the linker. The study also explored other linkers of varying lengths and compositions, highlighting the importance of the linker in optimizing the spatial orientation of the two inhibitor heads for effective binding to the Hsp90 dimer. nih.gov

The table below summarizes the components of the rationally designed Hsp90 inhibitors incorporating the this compound scaffold:

ComponentFunctionModifications Explored
Coumarin CoreBinds to the ATP pocket of Hsp90Substitution with alkoxy and alkyl groups
Sugar SurrogateInteracts with Hsp90Replacement of noviose with simpler amines
(E)-oct-4-enedioic acidLinker to create a dimeric scaffoldUsed as a flexible tether of defined length

This research exemplifies the successful application of this compound as a scaffold in the rational design of novel bioactive compounds. By providing a versatile and synthetically accessible linker, it has enabled the systematic investigation of bivalent ligand design, leading to the development of potent Hsp90 inhibitors with potential applications in cancer therapy. nih.gov

Computational and Theoretical Investigations of Oct 4 Enedioic Acid

Molecular Modeling and Simulation Techniques

Molecular modeling and simulation encompass a range of computational methods used to represent and study the behavior of molecules. These techniques are instrumental in understanding the complex three-dimensional nature of oct-4-enedioic acid and its interactions in various environments. For dicarboxylic acids, molecular dynamics simulations can be used to probe their structure and interfacial properties, for example when coating an aqueous aerosol. ucr.edursc.org

The structure of this compound, with its central carbon-carbon double bond and flanking single bonds, allows for a variety of spatial arrangements. Conformational analysis is the study of these different arrangements and their relative energies.

The presence of the C4=C5 double bond results in two primary stereoisomers: (4E)-oct-4-enedioic acid (trans) and (4Z)-oct-4-enedioic acid (cis). hmdb.cachemicalbook.com These isomers have distinct geometric shapes and are not interconvertible without breaking the double bond. Further conformational flexibility arises from rotation around the single bonds within the hydrocarbon chain. For unsaturated dicarboxylic acids, cis and skew conformations of single bonds adjacent to a trans double bond can be nearly isoenergetic, leading to the possibility of "conformational polymorphism," where different, almost isoenergetic molecular conformations exist in the solid state. rsc.org This phenomenon has been observed in similar unsaturated dicarboxylic acids. rsc.orgrsc.org

Computational methods, such as molecular mechanics and quantum chemistry calculations, can be used to predict the stable conformations of both the cis and trans isomers of this compound and to determine their relative energies. This characterization is crucial for understanding how the molecule's shape influences its physical properties and biological activity.

Table 1: Stereochemical and Structural Identifiers for this compound

Property(4Z)-oct-4-enedioic acid (cis)(4E)-oct-4-enedioic acid (trans)
Molecular Formula C₈H₁₂O₄ epa.govC₈H₁₂O₄ chemicalbook.com
Monoisotopic Mass 172.0736 g/mol hmdb.caepa.gov172.0736 g/mol
CAS Registry Number 38561-68-1 hmdb.ca48059-97-8 chemicalbook.com
SMILES OC(=O)CC\C=C/CCC(O)=O hmdb.caC(CC(=O)O)\C=C\CC(=O)O
InChI Key LQVYKEXVMZXOAH-UPHRSURJSA-N hmdb.caLQVYKEXVMZXOAH-VOTSOKGWSA-N

Data for the (E)-isomer is inferred from known chemical principles and available data for the (Z)-isomer.

This compound is recognized as a naturally occurring intermediate in certain metabolic pathways. ontosight.ai Specifically, it appears during the peroxisomal beta-oxidation of oleic acid, a crucial process for breaking down fatty acids. ontosight.ai In cases of enzymatic defects within this pathway, intermediate metabolites like this compound can accumulate, signaling a metabolic disorder. ontosight.ai

Molecular simulations are pivotal in elucidating the mechanisms of such enzyme-catalyzed reactions. By creating a computational model of the active site of a relevant enzyme (e.g., an acyl-CoA oxidase or enoyl-CoA hydratase) with this compound as the substrate, researchers can study the step-by-step process of its biochemical transformation. These simulations can reveal:

The precise binding orientation of the substrate within the enzyme's active site.

The key amino acid residues involved in catalysis.

The transition states of the reaction and their associated energy barriers.

The mechanism of subsequent steps, such as hydration or oxidation, analogous to β-oxidation processes seen in other contexts. mdpi.com

Computational studies on fungal peroxygenases, for instance, have combined simulations with experimental work to understand the regio- and stereoselective oxygenation of fatty acids, a process that can lead to the formation of dicarboxylic acids. csic.esacs.org Such approaches could be applied to understand the enzymatic production or degradation of this compound.

Conformational Analysis and Stereochemical Characterization

Quantum Chemical Approaches

Quantum chemistry calculations, based on the principles of quantum mechanics, provide a highly detailed description of the electronic structure of molecules. These methods are essential for predicting reactivity and calculating precise energetic properties.

The reactivity of this compound is governed by its electronic structure. The molecule contains two electron-withdrawing carboxylic acid groups (-COOH) and an electron-rich carbon-carbon double bond. This combination creates a unique electronic landscape.

Quantum chemical calculations can map the electron density distribution, electrostatic potential, and molecular orbitals of the molecule. This analysis helps predict which sites are susceptible to nucleophilic or electrophilic attack. For instance, studies on the electrochemical hydrogenation of similar unsaturated dicarboxylic acids show that the electron-withdrawing effect of the carboxylic acid groups perturbs the local electron density. rsc.org This perturbation can make the α-carbon (adjacent to the -COOH group) and the β-carbon susceptible to certain reactions, a principle that applies to conjugate additions to α,β-unsaturated acids. libretexts.org

Advanced reactivity descriptors, such as Fukui indices derived from quantum calculations, can offer more nuanced predictions. These indices quantify the change in electron density at a specific atom when the total number of electrons in the molecule changes, effectively predicting the most likely sites for attack by different types of reagents. rsc.org This approach has successfully explained product distributions in cases where simple thermodynamic calculations were insufficient. rsc.org

Kinetic studies investigate the rates and mechanisms of chemical reactions. Experimental kinetic data for the reactions of dicarboxylic acids have been reported under various conditions, including photo-oxidation and reactions with hydroxyl radicals. isroset.orgmdpi.com For example, the kinetics of the oxidation of dicarboxylic acids like succinic and pimelic acid by OH radicals have been shown to be dependent on pH and temperature. mdpi.com

Computational chemistry can model the entire reaction pathway, calculating the energies of reactants, transition states, and products. This allows for the determination of activation energies, which are directly related to the reaction rate constant via the Arrhenius equation. Such studies can clarify reaction mechanisms, such as the radical mechanism proposed for the photo-oxidation of dicarboxylic acids by chloramine-T. isroset.org The table below shows example kinetic data for other dicarboxylic acids, illustrating the type of information that computational and experimental studies provide.

Table 2: Example Kinetic Data for Reactions of Various Dicarboxylic Acids

Dicarboxylic AcidReaction ConditionKinetic Model/ParameterFindingReference
Glutaric AcidPhoto-oxidation by Chloramine-TFirst-order w.r.t oxidant, Zero-order w.r.t substrateReaction is catalyzed by H⁺ ions and light. isroset.orgisroset.org
Adipic AcidPhoto-oxidation by Chloramine-TFirst-order w.r.t oxidant, Zero-order w.r.t substrateRate increases with light intensity. isroset.orgisroset.org
Succinic AcidAdsorption on Zinc OxidePseudo-second orderAdsorption is spontaneous and exothermic. scispace.com
Succinic AcidAqueous reaction with OH radicalSecond-order rate constantk(298 K) = (3.1 ± 0.3) · 10⁸ L mol⁻¹ s⁻¹ (pH-independent value reported, though contradicted by other studies). mdpi.com
Oxalic, Malonic, Succinic AcidsReduction of Hg(II)Second-order apparent rate constantsRate decreases with increasing chain length (Oxalic > Malonic > Succinic). nih.gov

This table presents data for related compounds to illustrate typical kinetic findings, as specific data for this compound is not available in the provided sources.

Advanced Analytical Methodologies for Oct 4 Enedioic Acid Research

High-Resolution Spectroscopic Characterization

High-resolution spectroscopic techniques are indispensable for the unambiguous structural elucidation and quantification of "Oct-4-enedioic acid". These methods provide detailed information about the molecule's atomic connectivity and composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of "this compound". By analyzing the magnetic properties of its atomic nuclei, researchers can map out the carbon-hydrogen framework and confirm the position and geometry of the double bond.

In the ¹H-NMR spectrum of (E)-oct-4-enedioic acid, specific chemical shifts are observed that correspond to the different types of protons within the molecule. For instance, a neat mixture of (E)-oct-4-ene-1,8-dioic acid shows signals between 2.31 and 2.36 parts per million (ppm) which are attributed to the protons on the carbons adjacent to the double bond (-CH2-CH=CH-). researchgate.net The protons directly attached to the double bond (olefinic protons) would appear at a different, characteristic chemical shift. The integration of these signals provides a ratio of the number of protons of each type, further confirming the structure.

Similarly, ¹³C-NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in "this compound" gives a distinct signal, allowing for confirmation of the eight-carbon chain and the presence of two carboxylic acid groups. The chemical shifts of the carbons involved in the double bond are particularly informative for assigning the cis or trans (Z or E) configuration.

A study involving the synthesis of a related compound, teradec-2-enedioic acid 14-benzyl ester 1-tert-butyl ester, demonstrated the utility of NMR. fu-berlin.de The ¹H NMR spectrum showed a triplet of a doublet at 6.87 ppm with a coupling constant of 11Hz, indicating a trans relationship between the vinyl protons. fu-berlin.de A similar approach can be applied to confirm the stereochemistry of "this compound".

Mass Spectrometry (MS) for Identification and Quantification

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of "this compound". It works by ionizing the molecule and then measuring its mass-to-charge ratio (m/z). The monoisotopic mass of "this compound" is 172.07356 g/mol . ebi.ac.uk

When coupled with separation techniques, MS can be used for both identification and quantification. The fragmentation pattern of the parent ion in tandem mass spectrometry (MS/MS) provides structural information that serves as a chemical fingerprint for "this compound". For example, predicted LC-MS/MS spectra for cis-4-Octenedioic acid show characteristic fragment ions that can be used for its identification. hmdb.ca

For quantification, a known amount of an isotopically labeled internal standard can be added to a sample. By comparing the MS signal of the analyte to that of the internal standard, the concentration of "this compound" in the sample can be accurately determined. This approach is crucial for studying its presence in biological and environmental matrices. Methods have been developed for the selective analysis of dicarboxylic acids using tandem mass spectrometry, which can differentiate between isomers like methylmalonic acid and succinic acid based on their different fragmentation patterns. oup.comnih.gov

Table 1: Key Mass Spectrometry Data for this compound

PropertyValueSource
Molecular FormulaC₈H₁₂O₄ epa.gov
Average Mass172.18 g/mol epa.gov
Monoisotopic Mass172.073559 g/mol epa.gov
InChIKeyLQVYKEXVMZXOAH-UPHRSURJSA-N hmdb.ca

Advanced Chromatographic Separation and Detection

Chromatographic techniques are essential for separating "this compound" from other components in a complex mixture before its detection and quantification. The choice of chromatographic method depends on the volatility and polarity of the compound and the nature of the sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) in Metabolomics

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique in metabolomics for the analysis of volatile and semi-volatile compounds. researchgate.net For the analysis of non-volatile compounds like "this compound", a derivatization step is typically required to increase their volatility. oup.com This often involves converting the carboxylic acid groups into more volatile esters, such as methyl or trimethylsilyl (B98337) (TMS) esters. oup.commcdb.ca

Once derivatized, the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer for detection and identification. The retention time in the GC and the mass spectrum provide two independent parameters for confident identification.

GC-MS has been instrumental in characterizing unsaturated dicarboxylic acids in biological samples like urine. ebi.ac.uk In studies of metabolic disorders, such as medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, GC-MS has been used to identify and quantify abnormal levels of dicarboxylic acids, including isomers of "this compound". ebi.ac.uk

Table 2: Predicted GC-MS Data for Derivatized cis-4-Octenedioic acid

DerivativeKey InformationSource
2 TMSsplash10-009i-9520000000-59e3c21041662007d302 hmdb.ca

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Matrices

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for analyzing non-volatile and thermally labile compounds like "this compound" in complex matrices such as plasma, urine, and food samples. chromatographyonline.comchromatographyonline.com It combines the high separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry.

In LC-MS, the sample is dissolved in a liquid mobile phase and passed through a column packed with a stationary phase. The separation is based on the differential partitioning of the analytes between the two phases. For dicarboxylic acids, reversed-phase or hydrophilic interaction liquid chromatography (HILIC) can be employed. pragolab.czmdpi.com

The eluent from the LC column is then introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. chromatographyonline.comgoogle.com ESI is a soft ionization technique that is well-suited for polar molecules like "this compound". google.com Tandem MS (LC-MS/MS) is often used to enhance selectivity and sensitivity, allowing for the quantification of low concentrations of dicarboxylic acids in complex biological fluids. oup.comchromatographyonline.com Derivatization can also be used in LC-MS to improve ionization efficiency and chromatographic separation. chromatographyonline.com

Table 3: LC-MS/MS Method Parameters for Dicarboxylic Acid Analysis

ParameterDescriptionSource
Ionization ModeElectrospray Ionization (ESI), positive or negative mode chromatographyonline.compragolab.cz
DerivatizationCan be used to improve sensitivity (e.g., with DmPABr) chromatographyonline.com
DetectionMultiple Reaction Monitoring (MRM) for quantification oup.com
ApplicationQuantification in plasma, urine, and other biological matrices oup.comchromatographyonline.com

Future Research Directions and Unaddressed Challenges

Exploration of Undiscovered Metabolic Roles and Regulatory Networks

Oct-4-enedioic acid is known to be an intermediate in the peroxisomal beta-oxidation of oleic acid. ontosight.ai This pathway is an alternative to the primary mitochondrial beta-oxidation and becomes particularly important when there is an overload of lipids or when mitochondrial function is impaired. nih.govnih.gov The accumulation of dicarboxylic acids like this compound can signal metabolic disorders, including defects in peroxisomal or mitochondrial fatty acid oxidation. ontosight.ai

However, the full extent of its metabolic roles and the networks that regulate its concentration are largely unknown. nih.gov Future research is needed to unravel these complexities. A significant challenge lies in understanding the physiological consequences of alterations in dicarboxylic acid metabolism. nih.govresearchgate.net While it is highly active in the liver and kidney, its precise function in these organs is not deeply explored. nih.govresearchgate.net It is hypothesized that the ω-oxidation pathway, which produces dicarboxylic acids, serves to mitigate the toxic effects of fatty acid accumulation. researchgate.net Further investigation is required to validate this and to discover other potential protective roles.

Additionally, the regulatory networks controlling the expression and activity of enzymes in the ω-oxidation and subsequent peroxisomal β-oxidation pathways are not fully elucidated. While it is known that the transcription factor Oct-4 is downregulated during certain cellular differentiation processes, its direct regulatory link to the enzymes metabolizing this compound is an area ripe for investigation. nih.gov Understanding these networks could reveal how cells adapt to metabolic stress and could identify new points of intervention for metabolic diseases.

Innovation in Therapeutic Strategies Targeting this compound-Related Pathways

The involvement of dicarboxylic acids in various (patho)physiological states suggests that the pathways related to this compound could be targets for novel therapeutic strategies. nih.gov For instance, because the accumulation of this compound is a marker for certain metabolic disorders, modulating its levels could be a therapeutic goal. ontosight.ai

Targeting key enzymes and transporters in dicarboxylic acid metabolism is a promising, yet challenging, area. researchgate.net For example, ATP-citrate lyase (ACLY), an enzyme that links carbohydrate and lipid metabolism, has been successfully targeted by inhibitors with an enedioic acid structure to treat metabolic diseases. researchgate.net Similar strategies could be developed for enzymes directly involved in this compound metabolism. Identifying specific transporters for dicarboxylic acids in different tissues could also open new therapeutic avenues. researchgate.net

Furthermore, the connection between dicarboxylic acid metabolism and conditions like hypertension presents an opportunity for research. nih.gov While an association has been noted, the underlying mechanisms are not clear. nih.gov Animal models with defects in dicarboxylic acid β-oxidation could be instrumental in investigating this link and exploring therapeutic interventions. nih.gov There is also emerging interest in targeting metabolic pathways that are unique to cancer stem cells, and exploring the role of dicarboxylic acid metabolism in this context could yield new anti-cancer strategies. nih.govnih.gov

Advancements in Sustainable and Scalable Production Technologies

The production of dicarboxylic acids, including this compound, has traditionally relied on petroleum-based chemical methods, which pose environmental challenges. nih.govacs.org A significant future direction is the development of sustainable and scalable production technologies using bio-based resources. nih.govacs.org Systems metabolic engineering, which utilizes tools from synthetic biology and systems biology, is at the forefront of this effort. nih.govacs.org

Biocatalysis, using either isolated enzymes or whole-cell systems, offers a green alternative for producing dicarboxylic acids. nih.gov For example, lipases have been used for the biocatalyzed synthesis of polyesters from dicarboxylic acids. beilstein-journals.org Microorganisms like Candida tropicalis have been engineered to produce long-chain dicarboxylic acids from renewable feedstocks like fatty acids. researchgate.netresearchgate.net The optimization of these microbial "factories" is a key challenge. This involves enhancing the efficiency of metabolic pathways, increasing the availability of precursors, and improving the tolerance of the microorganisms to the final product. acs.org

One of the major hurdles is making these bio-based processes economically competitive with conventional chemical synthesis. ieabioenergy.com This requires improving product yields, reducing fermentation times, and simplifying downstream processing. researchgate.net Research into novel enzymes with higher activity and stability, and the engineering of robust microbial chassis, will be crucial for the successful commercialization of sustainably produced this compound and other dicarboxylic acids. biorxiv.orgwur.nl These compounds are valuable as monomers for producing bio-based polymers like polyamides and polyesters. beilstein-journals.orgwur.nlresearchgate.net

Integration of Multi-Omics Data for Comprehensive Systems Biology Understanding

A comprehensive understanding of this compound's role in health and disease requires a systems-level approach. The integration of various "omics" data—genomics, transcriptomics, proteomics, and metabolomics—is a powerful strategy to build a holistic picture. researchgate.net By combining these datasets, researchers can identify the genes, proteins, and metabolites that are correlated with changes in this compound levels.

For example, metabolomics studies can quantify the levels of this compound and other related metabolites in biological samples, while transcriptomics can reveal how the expression of genes involved in its metabolism changes under different conditions. nih.govgoogle.com This integrated approach can help to build and refine metabolic models, predict the effects of genetic or environmental perturbations, and identify novel biomarkers for diseases. researchgate.net

A significant challenge in this area is the complexity of the data and the need for sophisticated bioinformatics tools to integrate and interpret it. researchgate.net Applying these multi-omics strategies to study dicarboxylic acid metabolism could uncover previously unknown connections between metabolic pathways and cellular functions. biorxiv.org This could, for instance, elucidate how metabolic reprogramming in cancer cells involves pathways related to this compound, or how immune cells utilize these pathways during an inflammatory response. frontiersin.org Ultimately, a systems biology understanding will be essential for unlocking the full therapeutic and biotechnological potential of this compound.

Q & A

Q. How can researchers design a reproducible synthesis protocol for Oct-4-enedioic acid, and what analytical techniques are essential for validating purity and structure?

Methodological Answer: A robust synthesis protocol should include stepwise reaction conditions (e.g., temperature, catalysts, solvents) and purification methods (e.g., recrystallization, chromatography). For validation, combine spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) for structural elucidation (e.g., confirming double bond geometry).
  • High-Resolution Mass Spectrometry (HRMS) to verify molecular weight.
  • HPLC with a polar stationary phase to assess purity (>95% recommended for biological studies).
    Document all parameters (e.g., solvent ratios, retention times) to enable replication . Raw data (e.g., NMR spectra, chromatograms) should be archived in supplementary materials with clear annotations .

Advanced Research Question

Q. What strategies can resolve contradictions in reported reactivity or stability of this compound under varying pH and temperature conditions?

Methodological Answer:

  • Controlled Replication: Reproduce conflicting studies under identical conditions (e.g., buffer systems, degassing protocols) to isolate variables.
  • Kinetic Analysis: Use time-resolved UV-Vis spectroscopy to monitor degradation rates.
  • Statistical Comparison: Apply ANOVA or t-tests to evaluate significance of observed differences. If discrepancies persist, propose mechanistic hypotheses (e.g., isomerization via acid-catalyzed pathways) and validate with computational modeling (DFT for transition states) . Publish raw datasets and error margins to facilitate meta-analysis .

Basic Research Question

What frameworks are recommended for formulating hypothesis-driven research questions about this compound’s biological activity?

Methodological Answer: Use the P-E/I-C-O framework:

  • Population (P): Target biological system (e.g., E. coli membranes, mammalian cell lines).
  • Exposure/Intervention (E/I): Dosage range, exposure duration.
  • Comparison (C): Control groups (e.g., untreated cells, structurally analogous compounds).
  • Outcome (O): Quantifiable metrics (e.g., IC50, membrane permeability changes).
    Example: “How does this compound (0.1–10 μM) alter lipid bilayer integrity in E. coli compared to octanoic acid over 24 hours?” Pre-test hypotheses with pilot studies to refine variables .

Advanced Research Question

Q. How can computational methods complement experimental data to predict this compound’s interaction with enzymatic targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to simulate binding affinities to target enzymes (e.g., fatty acid synthase). Validate with mutagenesis studies on predicted binding residues.
  • MD Simulations: Run 100-ns trajectories in explicit solvent to assess conformational stability. Cross-reference with experimental kinetics (e.g., SPR-measured dissociation constants).
  • QSAR Models: Train models on analogs to predict physicochemical properties (e.g., logP, solubility). Disclose force fields and software versions for reproducibility .

Basic Research Question

Q. What ethical guidelines apply to studies involving this compound in animal or human cell models?

Methodological Answer:

  • Animal Studies: Follow ARRIVE guidelines for reporting (sample size justification, anesthesia protocols). Obtain ethics committee approval (e.g., IACUC).
  • Human Cell Lines: Document provenance (e.g., ATCC authentication) and consent for primary cells.
  • Data Integrity: Securely store raw data (e.g., encrypted repositories) and disclose conflicts of interest (e.g., funding sources) .

Advanced Research Question

Q. How can researchers address batch-to-batch variability in this compound’s physicochemical properties during long-term studies?

Methodological Answer:

  • Stability Testing: Conduct accelerated aging studies (e.g., 40°C/75% RH for 6 months) with periodic HPLC and NMR checks.
  • Standardized Storage: Use inert atmospheres (argon) and amber vials to prevent oxidation.
  • Multivariate Analysis: Apply PCA to correlate variability with synthesis parameters (e.g., solvent purity, drying time). Publish batch-specific data in supplementary tables .

Basic Research Question

Q. What statistical methods are appropriate for analyzing dose-response relationships of this compound in cytotoxicity assays?

Methodological Answer:

  • Dose-Response Curves: Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC50/IC50.
  • Error Reporting: Use standard deviation (SD) for technical replicates and standard error (SE) for biological replicates.
  • Outlier Detection: Apply Grubbs’ test or ROUT method (Q=1%). Include scatter plots with confidence intervals in figures .

Advanced Research Question

Q. What experimental designs can elucidate the role of this compound’s double bond in modulating membrane permeability?

Methodological Answer:

  • Isosteric Replacements: Synthesize analogs with single bonds or epoxide groups. Compare permeability via Franz diffusion cells or PAMPA assays.
  • Fluorescence Anisotropy: Label this compound with BODIPY to monitor membrane incorporation kinetics.
  • Theoretical Modeling: Calculate logD values (ChemAxon) and correlate with experimental permeability coefficients. Publish synthetic routes and spectral data for analogs .

Basic Research Question

Q. How should researchers conduct a systematic literature review on this compound’s applications in metabolic engineering?

Methodological Answer:

  • Database Search: Use SciFinder and PubMed with keywords: “this compound” + “metabolic pathways,” “enzyme inhibition.”
  • Inclusion Criteria: Prioritize peer-reviewed studies (2010–2025) with full experimental details. Exclude patents and non-English abstracts.
  • Data Extraction: Tabulate findings (e.g., substrate specificity, inhibition constants) and note methodological gaps (e.g., lack of in vivo data) .

Advanced Research Question

Q. How can isotopic labeling (e.g., ¹³C, ²H) track this compound’s metabolic fate in complex biological systems?

Methodological Answer:

  • Synthesis of Labeled Analogs: Incorporate ¹³C at the carboxylic acid groups via malonic ester synthesis. Confirm isotopic enrichment via MS/MS.
  • Tracer Studies: Administer labeled compound to cell cultures and analyze metabolites via LC-MS. Use Skyline or XCMS for peak integration.
  • Kinetic Flux Analysis: Model metabolic fluxes with software like INCA. Disclose labeling efficiency and purification steps .

Retrosynthesis Analysis

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Oct-4-enedioic acid
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.